molecular formula C8H18O3 B14684571 3-Ethylpentan-3-ol;formic acid CAS No. 29415-99-4

3-Ethylpentan-3-ol;formic acid

Cat. No.: B14684571
CAS No.: 29415-99-4
M. Wt: 162.23 g/mol
InChI Key: VSMGBWWRTYCYTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethylpentan-3-ol can be synthesized through the reaction of a Grignard reagent with a ketone. For instance, the reaction of ethyl magnesium bromide with 3-pentanone followed by acid hydrolysis yields 3-ethylpentan-3-ol . The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

Industrial production of 3-ethylpentan-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 3-ethylpentan-3-ol.

Chemical Reactions Analysis

Types of Reactions

3-Ethylpentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid is commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution Reagents: Hydrohalic acids (HX) and other nucleophiles can facilitate substitution reactions.

Major Products

Scientific Research Applications

3-Ethylpentan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethylpentan-3-ol involves its interaction with various molecular targets. In oxidation reactions, it undergoes dehydration to form an olefin, followed by epoxidation . The pathways involved include the formation of carbocations and subsequent nucleophilic attacks.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpentan-3-ol: Similar structure but with a methyl group instead of an ethyl group.

    3-Ethylhexan-3-ol: Similar structure but with a longer carbon chain.

    2-Ethylbutan-2-ol: Similar structure but with the ethyl group on a different carbon.

Uniqueness

3-Ethylpentan-3-ol is unique due to its specific reactivity patterns and the stability of its tertiary alcohol structure. Its ability to undergo dehydration and epoxidation reactions distinguishes it from other similar compounds .

Properties

CAS No.

29415-99-4

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

3-ethylpentan-3-ol;formic acid

InChI

InChI=1S/C7H16O.CH2O2/c1-4-7(8,5-2)6-3;2-1-3/h8H,4-6H2,1-3H3;1H,(H,2,3)

InChI Key

VSMGBWWRTYCYTE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)O.C(=O)O

Origin of Product

United States

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